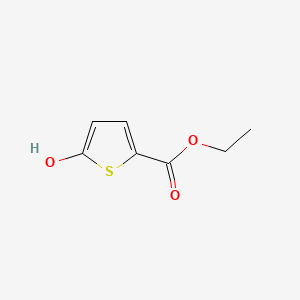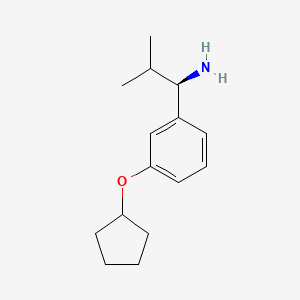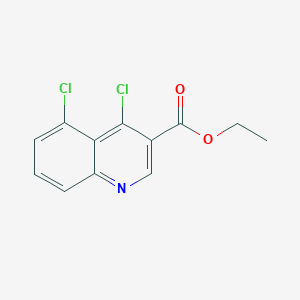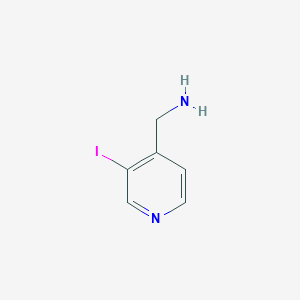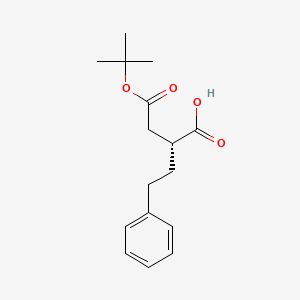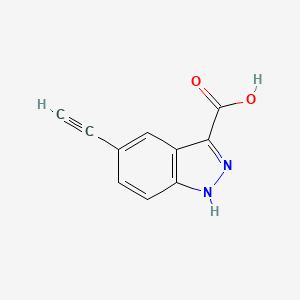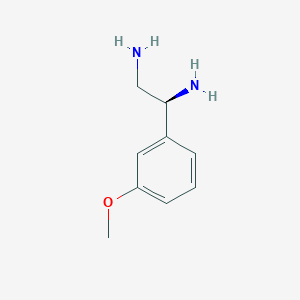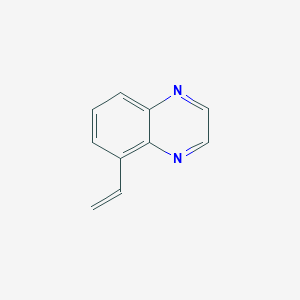
5-Vinylquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Vinylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. The vinyl group attached to the quinoxaline ring enhances its reactivity, making it a valuable intermediate in various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylquinoxaline typically involves the reaction of quinoxaline with vinyl-containing reagents. One common method is the vinylation of quinoxaline using vinyl halides in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes.
Industrial Production Methods: Industrial production of this compound may involve large-scale vinylation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 5-Vinylquinoxaline undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: The compound can be reduced to form saturated quinoxaline derivatives.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions include quinoxaline derivatives with different functional groups, such as hydroxyl, amino, and halogen groups.
科学的研究の応用
5-Vinylquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of polymers and materials with specific electronic properties.
作用機序
The mechanism of action of 5-Vinylquinoxaline involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The vinyl group allows for the formation of covalent bonds with target molecules, enhancing its efficacy. The pathways involved may include inhibition of kinase activity, leading to the suppression of cell proliferation in cancer cells.
類似化合物との比較
Quinoxaline: The parent compound, lacking the vinyl group.
2-Vinylquinoxaline: A similar compound with the vinyl group attached at a different position.
6-Vinylquinoxaline: Another isomer with the vinyl group at the 6-position.
Uniqueness: 5-Vinylquinoxaline is unique due to the specific positioning of the vinyl group, which influences its reactivity and biological activity. This positioning allows for selective interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
特性
分子式 |
C10H8N2 |
|---|---|
分子量 |
156.18 g/mol |
IUPAC名 |
5-ethenylquinoxaline |
InChI |
InChI=1S/C10H8N2/c1-2-8-4-3-5-9-10(8)12-7-6-11-9/h2-7H,1H2 |
InChIキー |
NGUXKHULVZWMAB-UHFFFAOYSA-N |
正規SMILES |
C=CC1=C2C(=CC=C1)N=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)

![Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate](/img/structure/B13039772.png)
